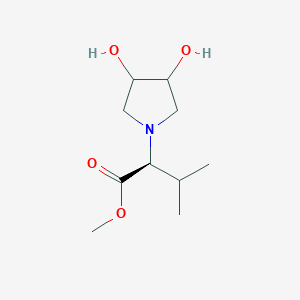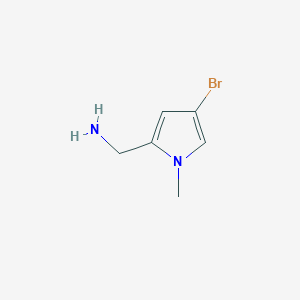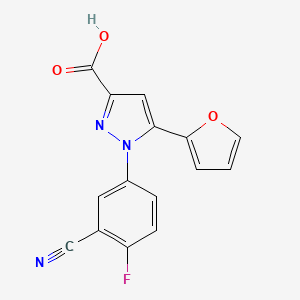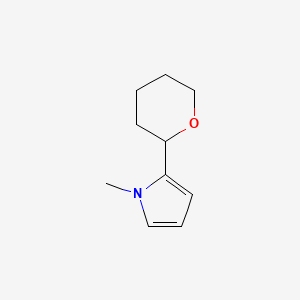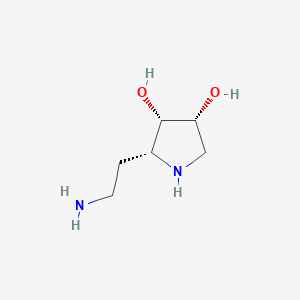
(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a pyrrolidine ring with hydroxyl and aminoethyl substituents, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Reaction Steps: The key steps include the introduction of hydroxyl groups at the 3 and 4 positions and the aminoethyl group at the 2 position. This can be achieved through a series of protection, functional group transformation, and deprotection steps.
Reaction Conditions: Common reagents and conditions include the use of protecting groups like TBDMS, reagents like sodium borohydride for reduction, and catalysts like palladium on carbon for hydrogenation.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other nitrogen-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like acyl chlorides or anhydrides for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can yield amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biology, it may serve as a ligand for studying enzyme-substrate interactions or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as acting as an enzyme inhibitor or a drug candidate.
Industry
In industry, it can be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol: can be compared with other pyrrolidine derivatives that have similar functional groups.
Norephedrine: A compound with a similar aminoethyl group but different ring structure.
Proline: An amino acid with a pyrrolidine ring but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
651735-09-0 |
|---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-(2-aminoethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H14N2O2/c7-2-1-4-6(10)5(9)3-8-4/h4-6,8-10H,1-3,7H2/t4-,5-,6+/m1/s1 |
InChI-Schlüssel |
XRUUOFYDVRDZMS-PBXRRBTRSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](N1)CCN)O)O |
Kanonische SMILES |
C1C(C(C(N1)CCN)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


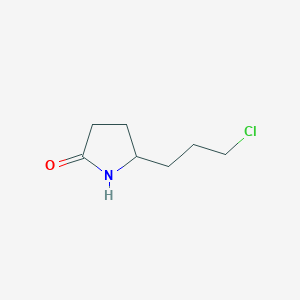
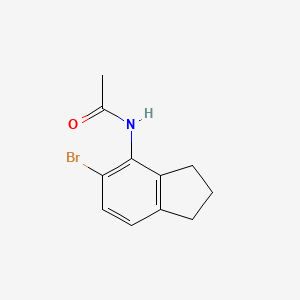

![4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15207184.png)
![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)

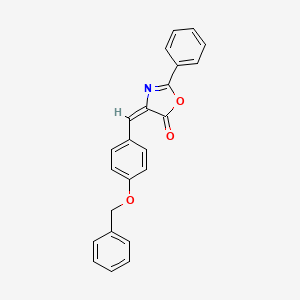
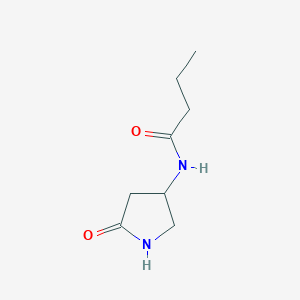
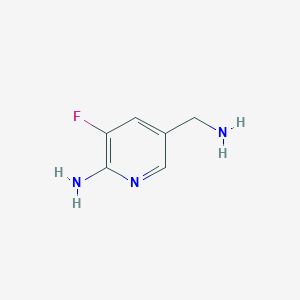
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
